molecular formula C22H32O3 B1205931 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate CAS No. 35271-40-0

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate

Cat. No.: B1205931
CAS No.: 35271-40-0
M. Wt: 344.5 g/mol
InChI Key: PDMMFKSKQVNJMI-BLQWBTBKSA-N
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Description

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is a synthetic steroid ester It is derived from androst-4-en-17beta-yl propanoate, with a fluoro group at position 16 and a hydroxy group at position 17

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate typically involves multiple steps:

    Starting Material: The synthesis begins with androst-4-en-3-one.

    Fluorination: Introduction of the fluoro group at the 16th position using a fluorinating agent such as diethylaminosulfur trifluoride.

    Hydroxylation: Introduction of the hydroxy group at the 17th position using a hydroxylating agent like osmium tetroxide.

    Esterification: The final step involves esterification with propanoic acid to form the propionate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the starting material.

    Automated Fluorination and Hydroxylation: Use of automated systems to introduce the fluoro and hydroxy groups.

    Purification: Purification of the intermediate products to ensure high purity.

    Final Esterification: Large-scale esterification to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Reduction of the oxo group to a hydroxy group.

    Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium iodide in acetone.

Major Products

    Oxidation: Formation of 16alpha-Fluoro-17beta-oxoandrost-4-en-3-one propionate.

    Reduction: Formation of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate has several scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Studied for potential therapeutic applications, including hormone replacement therapy and treatment of certain cancers.

    Industry: Used in the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate involves binding to androgen receptors. This binding leads to:

    Protein Anabolism: Increased protein synthesis and muscle growth.

    Nitrogen Retention: Enhanced retention of nitrogen, which is essential for muscle tissue repair and growth.

    Hormonal Regulation: Modulation of hormone levels, particularly testosterone.

Comparison with Similar Compounds

Similar Compounds

    Testosterone Propionate: Similar structure but lacks the fluoro group.

    Fluoxymesterone: Contains a fluoro group but differs in other substituents.

    Methandrostenolone: Similar anabolic effects but different chemical structure.

Uniqueness

16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate
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InChI

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1
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InChI Key

PDMMFKSKQVNJMI-BLQWBTBKSA-N
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Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
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Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
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Molecular Formula

C22H32O3
Record name TESTOSTERONE PROPIONATE
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DSSTOX Substance ID

DTXSID9036515
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Molecular Weight

344.5 g/mol
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Physical Description

Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 76.1 °F (NTP, 1992), 5.02e-03 g/L
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Mechanism of Action

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.
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CAS No.

57-85-2
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Melting Point

244 to 252 °F (NTP, 1992), 118-123 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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